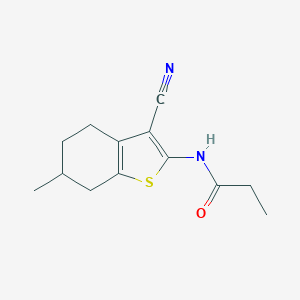![molecular formula C17H14N4O4S B214169 (2E)-3-(furan-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B214169.png)
(2E)-3-(furan-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(furan-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK.
Mecanismo De Acción
TAK-659 is a selective inhibitor of the protein kinase BTK, which is a key signaling molecule in the B-cell receptor pathway. By inhibiting BTK activity, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This mechanism of action makes TAK-659 a potential treatment for B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been demonstrated to inhibit BTK activity in a dose-dependent manner, leading to the inhibition of B-cell proliferation and survival. TAK-659 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments, including its selectivity for BTK and its potential applications in medicinal chemistry. However, there are also limitations to its use in lab experiments, including its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on TAK-659. One potential direction is the investigation of its efficacy in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Another direction is the development of more potent and selective inhibitors of BTK, which could lead to improved treatments for these diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of TAK-659.
Métodos De Síntesis
The synthesis method of TAK-659 involves several steps. The starting material is 4-(pyrimidin-2-ylsulfamoyl)phenylamine, which is reacted with furan-2-carboxylic acid to form the corresponding ester. This ester is then converted to the amide using propargyl bromide and triethylamine. Finally, the amide is subjected to a palladium-catalyzed coupling reaction with the corresponding alkyne to form TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been the subject of many scientific studies due to its potential applications in medicinal chemistry. It has been investigated as a potential treatment for various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory diseases. TAK-659 has shown promising results in preclinical studies, demonstrating significant efficacy in inhibiting BTK activity.
Propiedades
Fórmula molecular |
C17H14N4O4S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(E)-3-(furan-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C17H14N4O4S/c22-16(9-6-14-3-1-12-25-14)20-13-4-7-15(8-5-13)26(23,24)21-17-18-10-2-11-19-17/h1-12H,(H,20,22)(H,18,19,21)/b9-6+ |
Clave InChI |
PAWRMAUOBDTSLI-RMKNXTFCSA-N |
SMILES isomérico |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
SMILES canónico |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



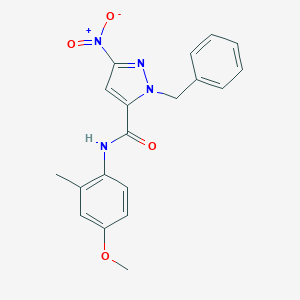
![2-(5-methylfuran-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B214090.png)
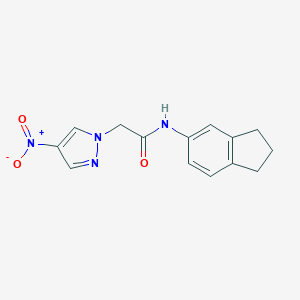
![2-[3-(2-Furyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214093.png)
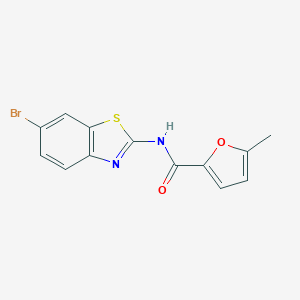
![1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B214096.png)
![Methyl 5-[(1-naphthyloxy)methyl]-2-furoate](/img/structure/B214097.png)
![4-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B214099.png)
![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B214100.png)
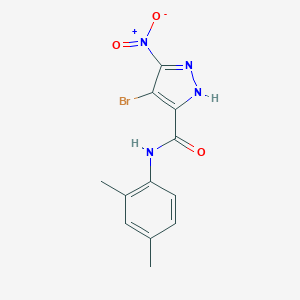
![methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B214105.png)
![2-(3,4-dimethoxyphenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B214107.png)
![2,6-Dimethyl-4-{4-[(1-naphthyloxy)methyl]benzoyl}morpholine](/img/structure/B214108.png)
